molecular formula C14H18N2O4 B4118151 N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide

N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide

Cat. No. B4118151
M. Wt: 278.30 g/mol
InChI Key: KCCFBFKOZFHMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained significant attention due to its recreational use. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide acts on several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It primarily works by increasing the release of serotonin, which is associated with feelings of well-being and happiness. This increase in serotonin is thought to be responsible for the euphoric effects of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration. It also causes the release of hormones such as cortisol, which is associated with stress. In addition, this compound can cause changes in mood, perception, and thought processes.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social bonding. This makes it useful for studying social behavior and interpersonal relationships. However, this compound also has several limitations, including its potential for neurotoxicity and the difficulty of controlling dosage and purity.

Future Directions

There are several future directions for N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide research. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as depression and addiction. Another area of interest is the development of safer and more effective methods of this compound administration, such as intranasal or sublingual delivery. Additionally, there is a need for further research on the long-term effects of this compound use, particularly in relation to neurotoxicity and cognitive function.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of PTSD and anxiety. Several clinical trials have been conducted, and preliminary results suggest that this compound-assisted psychotherapy may be effective in reducing symptoms of PTSD and anxiety.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-6-16(7-10(2)20-9)14(17)15-11-3-4-12-13(5-11)19-8-18-12/h3-5,9-10H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCFBFKOZFHMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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